tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C11H18N2O3. It is a white solid that is used in various chemical and pharmaceutical research applications. The compound is known for its unique spirocyclic structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method involves the reaction of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate
Uniqueness
tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-4-5-9(15)13-12/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
PCJQPONBYFEULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)N2 |
Origin of Product |
United States |
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